Methyl 5-(3-aminophenyl)furan-2-carboxylate
Overview
Description
Methyl 5-(3-aminophenyl)furan-2-carboxylate is a chemical compound with the molecular formula C12H11NO3 and a molecular weight of 217.22 g/mol . This compound is characterized by the presence of a furan ring substituted with a 3-aminophenyl group and a methyl ester group at the 2-position of the furan ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(3-aminophenyl)furan-2-carboxylate typically involves the reaction of a furan precursor with a suitably functionalized aromatic amine. One common method involves the cycloaddition reaction of furan with an aromatic amine under specific conditions to yield the desired product. The reaction conditions often include the use of a catalyst and a solvent to facilitate the reaction.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(3-aminophenyl)furan-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the furan ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield amines .
Scientific Research Applications
Methyl 5-(3-aminophenyl)furan-2-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl 5-(3-aminophenyl)furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or proteins, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Methyl 5-(3-aminophenyl)furan-2-carboxylate include:
Uniqueness
This compound is unique due to the specific position of the amino group on the phenyl ring, which can influence its reactivity and interactions with other molecules . This positional specificity can result in different biological and chemical properties compared to its analogs .
Properties
IUPAC Name |
methyl 5-(3-aminophenyl)furan-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-15-12(14)11-6-5-10(16-11)8-3-2-4-9(13)7-8/h2-7H,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZIZPLREWPTKFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)C2=CC(=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70428090 | |
Record name | Methyl 5-(3-aminophenyl)furan-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70428090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54023-06-2 | |
Record name | Methyl 5-(3-aminophenyl)furan-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70428090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 5-(3-aminophenyl)furan-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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